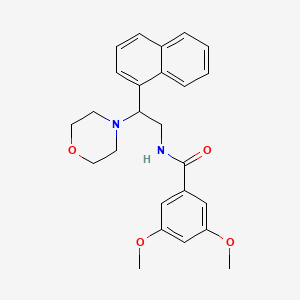

3,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

描述

This compound features a benzamide core with 3,5-dimethoxy substitutions and an ethyl linker bearing a morpholino (hexahydro-1,4-oxazine) ring and a naphthalen-1-yl group. Its synthesis involves condensation of precursors followed by purification via flash column chromatography (20–50% ethyl acetate in hexane) . This structural profile suggests applications in kinase inhibition or central nervous system (CNS) targeting due to its balanced hydrophilicity and aromatic bulk .

属性

IUPAC Name |

3,5-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-29-20-14-19(15-21(16-20)30-2)25(28)26-17-24(27-10-12-31-13-11-27)23-9-5-7-18-6-3-4-8-22(18)23/h3-9,14-16,24H,10-13,17H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHJGVYUOQYSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

Benzamide Formation: : The initial step involves the formation of benzamide from benzoic acid through amidation reactions.

Methoxylation: : Introduction of methoxy groups at the 3 and 5 positions of the benzamide core is achieved through electrophilic aromatic substitution reactions.

Morpholino Group Addition: : The morpholino group is introduced via nucleophilic substitution reactions.

Naphthalen-1-yl Ethyl Group Addition: : The final step involves the attachment of the naphthalen-1-yl ethyl group through a coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

化学反应分析

Types of Reactions

3,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.

Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.

Substitution: : Nucleophilic and electrophilic substitution reactions can be employed to replace or introduce different substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine

In the medical field, this compound is investigated for its therapeutic potential. It may be used as a lead compound in drug discovery and development, particularly for conditions related to inflammation and oxidative stress.

Industry

In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

作用机制

The mechanism by which 3,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Substitution Patterns and Molecular Properties

Key Observations :

- Substituent Effects : The 3,5-dimethoxy configuration in the target compound and its pyrimidinyl analogue contrasts with Rip-B’s 3,4-dimethoxy group, which may reduce steric hindrance for receptor binding. Hydroxy groups (e.g., 3,5-dihydroxy derivative ) increase polarity but risk metabolic glucuronidation.

- Side Chain Diversity: The morpholino-naphthalenyl side chain in the target compound enhances solubility and aromatic stacking compared to Rip-B’s simpler phenethyl group.

- Molecular Weight : The target compound’s higher molecular weight (~470 vs. 299.36 in Rip-B) reflects its complex side chain, which may influence bioavailability and blood-brain barrier penetration .

Physicochemical Properties and Solubility

- Morpholino Contribution: The morpholino ring’s oxygen and nitrogen atoms improve aqueous solubility relative to purely aromatic side chains (e.g., naphthalen-2-yl in ).

- Synthetic Challenges : Introducing trifluoromethyl groups (as in ) requires specialized reagents, whereas methoxy groups are synthetically accessible .

Structural Insights from Crystallography and NMR

- X-ray analysis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirmed planar amide geometry, a feature likely shared by the target compound.

- NMR data for Rip-B (δ 7.94–7.85 ppm for aromatic protons ) align with the target compound’s expected shifts, though naphthalene protons may appear downfield (~8.0–8.5 ppm) .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving carbodiimide-mediated amide coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC·HCl) is commonly used for similar benzamide derivatives. Key steps include:

- Condensation of β-naphthol with aldehydes and amines to form intermediates .

- Optimization of solvent (methanol, acetonitrile:water) and reaction time (72 hours at room temperature) to improve yields .

- Purification via crystallization (methanol/hexane/water) and validation by ¹H/¹³C NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use spectroscopic techniques:

- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, morpholino, naphthalene groups) .

- IR spectroscopy to detect amide C=O stretching (~1650–1700 cm⁻¹) and O-H/N-H bonds .

- Mass spectrometry (EI-MS) for molecular weight confirmation .

Q. What are the preliminary biological targets or assays suggested for this compound?

- Methodology : Prioritize targets based on structural analogs:

- Kinase inhibition assays (e.g., CDK2) due to benzamide-pyrazolo[3,4-d]pyrimidine analogs showing activity in oncology .

- Antimicrobial screening using agar diffusion assays, given the thiadiazole/oxadiazole-substituted benzamides with similar scaffolds .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

- Methodology :

- Single-crystal X-ray diffraction (SHELX programs) to determine bond angles, torsion angles, and packing interactions .

- Validate against computational models (DFT) to identify energetically favorable conformers .

- Address contradictions (e.g., morpholino ring puckering) by comparing multiple datasets .

Q. What mechanistic insights explain the compound’s reactivity under acidic/basic conditions?

- Methodology :

- pH-dependent stability studies (HPLC monitoring) to track degradation products .

- Density Functional Theory (DFT) to model protonation states of the morpholino nitrogen and amide carbonyl .

- Experimental validation via kinetic analysis (Arrhenius plots) under controlled conditions .

Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

- Methodology :

- Metabolite profiling (LC-MS/MS) to identify active/inactive derivatives .

- Pharmacokinetic studies (e.g., plasma protein binding, tissue distribution) to assess bioavailability .

- Cross-validate with structural analogs (e.g., pyrimidine-linked benzamides) to isolate scaffold-specific effects .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodology :

- Design of Experiments (DoE) to optimize solvent ratios, temperature, and catalyst loading .

- Process Analytical Technology (PAT) for real-time monitoring (e.g., in situ FTIR) .

- Quality control via orthogonal techniques (HPLC purity, chiral chromatography if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。